Gallium

Description

Propriétés

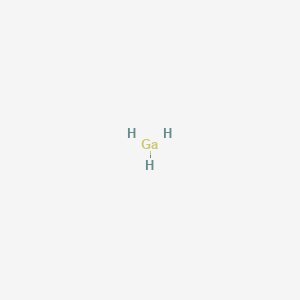

IUPAC Name |

gallane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMDYZQXPPOZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[GaH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064696 | |

| Record name | Gallium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.747 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gallium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13572-93-5, 7440-55-3 | |

| Record name | Gallium hydride (GaH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Gallium for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource on the core physical and chemical properties of gallium, tailored for its application in scientific research and drug development. This compound, a unique post-transition metal, exhibits a range of fascinating characteristics that make it a valuable element in materials science, electronics, and medicine. This document provides quantitative data, detailed experimental methodologies, and visual representations of its biological interactions to support advanced research endeavors.

Physical Properties of this compound

This compound is a soft, silvery-blue metal at standard temperature and pressure.[1] One of its most remarkable and widely known properties is its low melting point of approximately 29.76 °C (85.57 °F), which allows it to melt in the human hand.[1][2] This characteristic, combined with its low toxicity, makes it a safer alternative to mercury in some applications.[1] this compound also has one of the largest liquid ranges of any metal and a low vapor pressure even at high temperatures.[3][4] A notable anomaly is that, like water, it expands upon solidifying—by about 3.1%—a crucial consideration for storage.[1][5][6]

Atomic and Crystal Structure

This compound's atomic number is 31, and it is located in Group 13 of the periodic table.[5] In its solid state, this compound possesses a complex orthorhombic crystal structure, which is unusual for a metal.[2][3][7][8] The stable phase under normal conditions is α-Ga, which has 8 atoms in its conventional unit cell.[1][8] The bonding between the nearest neighboring atoms is covalent, leading to the formation of Ga₂ dimers, which are considered the fundamental building blocks of the crystal.[1][6] This covalent bonding contributes to its relatively low melting point compared to its neighbors in the periodic table, aluminum and indium.[1]

Thermal Properties

This compound's thermal properties are highly anisotropic, meaning they differ along its crystallographic axes.[1] Its melting point is a precise temperature reference point.[1] The wide temperature range over which it remains liquid, approximately 2,000 °C (about 3,600 °F), is the longest of any element.[3]

Electrical and Magnetic Properties

This compound is a conductor of electricity.[9] Its electrical resistivity is also anisotropic, varying with the crystallographic direction.[10] this compound is diamagnetic, meaning it is repelled by magnetic fields.[9][11]

Data Summary: Physical Properties

| Property | Value | Units | Notes and Citations |

| Atomic Number | 31 | - | [5] |

| Standard Atomic Weight | 69.723 | u | [1] |

| Appearance | Silvery-blue | - | [1][2] |

| Crystal Structure | Orthorhombic | - | α-Ga, stable phase at ambient conditions.[1][3][8] |

| Melting Point | 29.7646 | °C | Used as a temperature reference point.[1] |

| Boiling Point | ~2204 | °C | [5] |

| Density (near r.t.) | 5.91 | g/cm³ | [2] |

| Liquid Density (at m.p.) | 6.095 | g/cm³ | [1] |

| Volume Expansion on Freezing | 3.1 | % | [1][5][6] |

| Thermal Conductivity (300 K) | 40.6 | W/(m·K) | [1][6][12] |

| Electrical Resistivity (20 °C) | 1.4 x 10⁻⁷ | Ω·m | [9] |

| Electrical Conductivity | 7.1 x 10⁶ | S/m | [9] |

| Magnetic Type | Diamagnetic | - | [9][11] |

| Superconducting Point | 1.083 | K | [9] |

| Mohs Hardness | 1.5 | - | [6] |

Chemical Properties of this compound

This compound is chemically similar to aluminum.[3][13] It is stable in dry air but forms a protective oxide layer in moist air.[2][3] This passivation layer prevents further reaction.[5] this compound is amphoteric, meaning it reacts with both acids and bases.[2][3]

Reactivity

-

With Air/Oxygen: At room temperature, this compound is stable in the air due to the formation of a protective oxide layer.[2] When heated, it reacts with oxygen to form white this compound(III) oxide (Ga₂O₃).[3][14]

-

With Water: this compound does not react with water at temperatures up to 100 °C.[3]

-

With Acids: this compound dissolves in strong acids to form this compound(III) compounds.[3][5][13] It reacts slowly with hydrochloric acid.[13]

-

With Bases: It dissolves in strong alkalis like sodium hydroxide to form gallates and release hydrogen gas.[2][3]

-

With Halogens: this compound reacts vigorously with halogens.[3]

Important Compounds in Research

-

This compound Arsenide (GaAs): A crucial semiconductor used in microwave circuits, high-speed switching circuits, and infrared circuits.[1] It is also used in the production of red LEDs and solar panels.[4]

-

This compound Nitride (GaN): A versatile semiconductor with important applications in Blu-ray technology, mobile phones, and blue and green LEDs.[4][7]

-

This compound Nitrate (Ga(NO₃)₃): A compound that has gained importance in medicine. It is used as a therapeutic agent in cancer and disorders of calcium and bone metabolism.[15][16] It functions by mimicking ferric iron (Fe³⁺) and disrupting iron-dependent cellular processes.[8][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound-based materials.

Synthesis of this compound Nanoparticles via Hot-Injection

This protocol describes the synthesis of monodisperse this compound nanoparticles, a common procedure in nanomaterials research.

Materials:

-

This compound(III) chloride (GaCl₃)

-

Toluene

-

1-Octadecene (ODE)

-

Oleylamine (DOA)

-

n-Butyllithium (n-BuLi)

-

Ethanol

-

Chloroform

-

Three-neck flask, condenser, thermocouple, rubber septum, Schlenk line, nitrogen atmosphere.

Procedure:

-

Preparation of Reaction Setup: Assemble a 50 mL three-neck flask equipped with a condenser, a thermocouple, and a rubber septum on a Schlenk line under a nitrogen atmosphere.

-

Add 9 mL of 1-octadecene (ODE) and 1.13 mL of oleylamine (DOA) to the flask.[3]

-

Degassing: Heat the mixture to 110 °C under vacuum while stirring for 1 hour to remove water and oxygen.[1][3]

-

Reaction: Switch to a nitrogen atmosphere and increase the temperature to 250 °C.[1][3]

-

In a separate vial, dissolve 0.066 g of this compound chloride (GaCl₃) in 1 mL of toluene.[1][3]

-

Swiftly inject the GaCl₃ solution into the hot reaction mixture, followed by the injection of 1.33 mL of n-BuLi.[3]

-

Allow the reaction to proceed for a designated time to control nanoparticle size.

-

Isolation: Cool the reaction flask to room temperature.

-

Precipitate the this compound nanoparticles by adding 20 mL of ethanol and centrifuging at 9000 rpm for 5 minutes.[3]

-

Discard the supernatant and redisperse the final this compound nanoparticles in chloroform.[3]

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

This outlines the general principles for determining the crystal structure of a material like this compound. Due to this compound's low melting point, sample preparation requires special handling, such as mounting the crystal on the diffractometer at a temperature below its melting point.

General Procedure:

-

Crystal Selection: A high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects is selected under a microscope.[17][18]

-

Mounting: The crystal is mounted on a goniometer head. For this compound, this would need to be done in a cold stream of nitrogen gas to keep it solid.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.

-

The crystal is slowly rotated, and the diffraction pattern of spots (reflections) is recorded on a detector.[18]

-

Data Processing: The raw diffraction intensities are processed to correct for experimental factors.[18]

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data, solving the "phase problem".[18] The initial structural model is then refined to best fit the experimental data.[19]

Measurement of Thermal Conductivity by the Transient Hot-Wire Method

This method is suitable for measuring the thermal conductivity of liquids and is applicable to molten this compound.

Principle:

A thin metal wire immersed in the liquid acts as both a heating element and a resistance thermometer.[20] A step voltage is applied, causing a transient temperature rise in the wire. The rate of this temperature increase is related to the thermal conductivity of the surrounding fluid.[20]

Experimental Setup:

-

A thin platinum or tungsten wire suspended in a cell containing the liquid this compound.

-

A constant current source.

-

A high-precision voltmeter to measure the voltage drop across the wire, from which its resistance and temperature can be determined.

-

The setup is often placed in a thermostat to control the ambient temperature.

Procedure:

-

The liquid this compound is placed in the measurement cell, and the hot wire is fully immersed.

-

A constant current is passed through the wire for a short duration (typically 1 second to avoid convection).[20][21]

-

The change in resistance of the wire is measured over time, which corresponds to its temperature rise.

-

The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.[21]

Measurement of Electrical Resistivity by the Four-Probe Method

This is a standard method for measuring the electrical resistivity of materials, including liquid metals like this compound.

Principle:

Four equally spaced probes are brought into contact with the sample. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. This configuration eliminates errors from contact resistance.

Experimental Setup:

-

A four-probe head with equally spaced tungsten tips.

-

A sample holder (for liquid this compound, a non-conductive, inert container of known dimensions).

-

A constant current source.

-

A high-impedance voltmeter.

-

An oven to control the temperature of the sample.

Procedure:

-

The liquid this compound is placed in the sample holder.

-

The four probes are immersed in the liquid this compound.

-

A known, constant DC current is passed through the two outer probes.

-

The voltage difference between the two inner probes is measured.

-

The resistivity (ρ) is calculated using the measured voltage (V), current (I), and a geometric correction factor that depends on the probe spacing and sample dimensions.

Assessment of Antimicrobial Activity of this compound Compounds

This protocol outlines a typical workflow to determine the minimum inhibitory concentration (MIC) of a this compound compound against a bacterial strain.

Materials:

-

This compound compound (e.g., this compound Nitrate)

-

Bacterial strain (e.g., Pseudomonas aeruginosa)

-

Culture medium (e.g., Mueller-Hinton Broth, MHB)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: A culture of the test bacterium is grown to a specific optical density, then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound Compound: A series of dilutions of the this compound compound are prepared in the culture medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 24 hours.[11]

-

MIC Determination: The MIC is determined as the lowest concentration of the this compound compound that completely inhibits visible bacterial growth.[11]

Visualizations of this compound's Role in Biological Systems

This compound's therapeutic effects, particularly in oncology and infectious diseases, are primarily attributed to its ability to act as an iron mimetic, a "Trojan horse" strategy to disrupt iron-dependent pathways in pathogenic cells.

Signaling Pathway: this compound's "Trojan Horse" Mechanism of Action

The following diagram illustrates how this compound ions (Ga³⁺) interfere with iron (Fe³⁺) metabolism in cancer cells and bacteria.

Experimental Workflow: Antimicrobial Susceptibility Testing of this compound Compounds

The following diagram outlines the workflow for assessing the antimicrobial efficacy of this compound compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Monodisperse Colloidal this compound Nanoparticles: Synthesis, Low Temperature Crystallization, Surface Plasmon Resonance and Li-Ion Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Antimicrobial this compound Nanoparticles Using the Hot Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound nitrate in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Error | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antimicrobial Activity of this compound Compounds on ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. This compound-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US5030427A - this compound purification - Google Patents [patents.google.com]

- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 17. fiveable.me [fiveable.me]

- 18. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 19. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 20. thermtest.com [thermtest.com]

- 21. m.youtube.com [m.youtube.com]

The Unique Low Melting Point of Gallium: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

The near-room temperature melting point of gallium (Ga) and its alloys presents a unique and powerful tool in experimental design, offering novel approaches in fields ranging from drug delivery to soft robotics. This technical guide provides an in-depth exploration of the characteristics of this compound's low melting point, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and development.

Core Characteristics of this compound and its Low-Melting-Point Alloys

This compound is a soft, silvery metal with a melting point of 29.76 °C (85.57 °F), allowing it to transition from solid to liquid with just the warmth of a human hand.[1] This unique property, combined with its low toxicity compared to other liquid metals like mercury, makes it an attractive material for a variety of scientific applications.[2] By alloying this compound with other metals, primarily indium (In) and tin (Sn), its melting point can be further reduced, creating eutectic alloys that are liquid at or even below room temperature.[3][4] The most common of these are Eutectic this compound-Indium (EGaIn) and Galinstan (this compound-Indium-Tin).[2][3]

Quantitative Data Presentation

The physical properties of this compound and its principal alloys are summarized in the tables below for easy comparison. These properties are critical for designing experiments where thermal, electrical, and fluidic characteristics are paramount.

Table 1: Physical Properties of this compound and Common Low-Melting-Point Alloys

| Property | This compound (Ga) | Eutectic this compound-Indium (EGaIn) | Galinstan |

| Composition | 100% Ga | ~75% Ga, 25% In (by weight) | ~68.5% Ga, 21.5% In, 10% Sn (by weight)[3] |

| Melting Point (°C) | 29.76[1] | 15.7 | -19[3] |

| Density (g/cm³) | 5.91 (solid), 6.09 (liquid) | 6.25 | 6.44[3] |

| Thermal Conductivity (W/m·K) | 29 (solid), 40.6 (liquid) | 25.4 | 16.5[3] |

| Electrical Conductivity (S/m) | 7.1 x 10⁶ | 3.4 x 10⁶ | 3.46 x 10⁶[3] |

| Viscosity (mPa·s at 20°C) | ~1.9 (at 30°C) | ~1.99 | ~2.4[3] |

Table 2: Comparison of Key Properties at Room Temperature (~20-25°C)

| Material | State at Room Temp. | Key Advantages for Experimental Design |

| This compound (Ga) | Solid | Phase change capability near physiological temperatures. |

| EGaIn | Liquid | Excellent electrical and thermal conductivity in a fluid form; low toxicity.[2] |

| Galinstan | Liquid | Very low melting point, maintaining liquid state in a wide range of ambient conditions.[3] |

Experimental Protocols

The unique properties of this compound and its alloys enable a range of novel experimental procedures. Below are detailed methodologies for key applications.

Synthesis of this compound-Indium (GaIn) Nanoparticles for Drug Delivery

This protocol describes the synthesis of GaIn nanoparticles via ultrasonication, a common method for creating liquid metal nanoparticles for biomedical applications.

Materials:

-

This compound ingots (99.99% purity)

-

Indium shots (99.99% purity)

-

Ethanol

-

Deionized water

-

Probe sonicator

Procedure:

-

Alloy Preparation: In a clean glass vial, combine this compound and indium in a 3:1 ratio by weight (e.g., 7.5g Ga and 2.5g In).

-

Heat the vial in a water bath to approximately 70°C until both metals have completely melted and formed a homogenous alloy. Gently swirl the vial to ensure thorough mixing.

-

Allow the alloy to cool to room temperature. It will remain in a liquid state.

-

Nanoparticle Formation: In a separate, larger glass vial, add 20 mL of ethanol.

-

Using a syringe, carefully add 0.5 mL of the GaIn alloy to the ethanol.

-

Insert the probe of a sonicator into the ethanol, ensuring the tip is submerged but not touching the bottom of the vial.

-

Sonicate the mixture at 30% amplitude for 30-60 minutes. The ultrasonic energy will break the bulk liquid metal into nanoscale droplets.

-

Purification: After sonication, centrifuge the nanoparticle suspension at a low speed (e.g., 2000 rpm) for 10 minutes to pellet any larger, un-sonicated metal fragments.

-

Carefully decant the supernatant containing the GaIn nanoparticles for further use.

Surface Functionalization and Drug Loading of this compound Nanoparticles

This protocol outlines a general procedure for functionalizing the surface of this compound-based nanoparticles and loading a chemotherapeutic drug, such as doxorubicin.

Materials:

-

Synthesized this compound-Indium nanoparticles in ethanol

-

Doxorubicin hydrochloride

-

Polyethylene glycol (PEG)-thiol (for functionalization)

-

Phosphate-buffered saline (PBS)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Surface Functionalization: To the GaIn nanoparticle suspension in ethanol, add a solution of PEG-thiol in ethanol (e.g., 1 mg/mL). The thiol group will bind to the native oxide layer on the surface of the nanoparticles.

-

Stir the mixture at room temperature for 4-6 hours to allow for complete surface functionalization.

-

Purification: Centrifuge the functionalized nanoparticles and wash three times with deionized water to remove excess PEG-thiol.

-

Drug Loading: Resuspend the purified, functionalized nanoparticles in PBS.

-

Add doxorubicin hydrochloride to the nanoparticle suspension. The drug can be loaded via electrostatic interactions or by conjugation to the PEG linker. The optimal drug-to-nanoparticle ratio should be determined empirically.

-

Stir the mixture overnight at 4°C in the dark to facilitate drug loading.

-

Removal of Unbound Drug: Place the drug-loaded nanoparticle suspension in a dialysis bag and dialyze against PBS for 24 hours, with several changes of the dialysis buffer, to remove any unloaded doxorubicin.

-

The final doxorubicin-loaded this compound nanoparticles are ready for in vitro or in vivo testing.

Fabrication of a Flexible, Self-Healing Electronic Sensor

This protocol details the creation of a simple, stretchable sensor using EGaIn embedded in a self-healing polymer.

Materials:

-

Eutectic this compound-Indium (EGaIn)

-

A commercially available self-healing polymer (e.g., a hydrogen-bonding polymer)

-

A thin solid wire (e.g., copper or steel) with the desired diameter for the sensor channel

-

Petri dish or other suitable mold

Procedure:

-

Mold Preparation: Place the solid wire in the desired pattern for your sensor circuit within the Petri dish.

-

Polymer Casting: Prepare the self-healing polymer according to the manufacturer's instructions and pour it into the mold, ensuring the wire is completely covered.

-

Curing: Cure the polymer as specified by the manufacturer.

-

Channel Creation: Once cured, carefully pull the solid wire out of the polymer, leaving behind a hollow microfluidic channel.

-

Liquid Metal Injection: Using a syringe, inject the EGaIn into the microchannel until it is completely filled. The low viscosity of EGaIn allows it to easily fill the channel.

-

Sealing: If desired, a thin layer of the same self-healing polymer can be cast on top to seal the channel.

-

Self-Healing Demonstration: To demonstrate the self-healing property, the sensor can be cut with a sharp blade. The liquid metal will form an oxide "skin" at the cut, preventing it from leaking.[5] When the two cut ends are gently pressed back together, the liquid metal core reconnects, and the polymer sheath will self-heal over time, restoring the electrical conductivity of the sensor.[5]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz (DOT language) diagrams are provided to illustrate key experimental workflows and the underlying mechanisms of action.

Experimental Workflow for this compound-Based Nanoparticle Synthesis and Application

Caption: Workflow for the synthesis, functionalization, and application of this compound-based nanoparticles.

Signaling Pathway for Photothermal Therapy-Induced Immunogenic Cell Death

Caption: Signaling pathway of photothermal therapy-induced immunogenic cell death.

Logical Relationship in Self-Healing Electronics

Caption: Logical workflow of the self-healing process in this compound-based flexible electronics.

Conclusion

The low melting point of this compound and its alloys provides a fertile ground for innovation in experimental design across multiple scientific disciplines. Its unique combination of metallic properties in a liquid or near-liquid state at ambient and physiological temperatures opens up possibilities for creating dynamic, responsive, and biocompatible systems. The data, protocols, and visualizations provided in this guide serve as a foundational resource for researchers looking to harness the remarkable potential of this versatile element. As research continues, the applications of this compound's unique characteristics are poised to expand, offering solutions to complex challenges in medicine, electronics, and materials science.

References

discovery and history of gallium in the context of scientific breakthroughs

A Technical Account of a Landmark Scientific Breakthrough

For Researchers, Scientists, and Drug Development Professionals

The discovery of gallium stands as a monumental testament to the predictive power of scientific theory and the meticulous precision of experimental investigation. In 1871, the visionary chemist Dmitri Mendeleev, in his formulation of the Periodic Table, identified a gap below aluminum and boldly predicted the existence and properties of an undiscovered element he named "eka-aluminum."[1][2][3] Just four years later, in 1875, the French chemist Paul-Émile Lecoq de Boisbaudran, through painstaking experimental work, isolated a new element that stunningly matched Mendeleev's predictions, providing resounding confirmation of the periodic law.[1][4][5] This in-depth guide explores the discovery and history of this compound, detailing the scientific breakthroughs that solidified a cornerstone of modern chemistry.

A Prophecy Etched in the Periodic Table

Mendeleev's periodic system was not merely a classification of known elements; it was a framework that revealed underlying natural laws.[6] By arranging the elements according to their atomic weights and observing recurring patterns in their properties, he was able to identify inconsistencies and gaps.[7][8] One such void lay between aluminum and indium, prompting Mendeleev to predict the properties of the missing element, "eka-aluminum" (a name derived from the Sanskrit word "eka," meaning "one," to signify it was one place away from aluminum).[9] His predictions, based on the periodic trends he had observed, were remarkably detailed and quantitative.[9]

The Experimental VIndication: The Work of Lecoq de Boisbaudran

Working independently in his private laboratory in Cognac, France, Paul-Émile Lecoq de Boisbaudran was a pioneer in the field of spectroscopy.[10] For fifteen years, he had been meticulously examining the spectral lines of various elements.[2] His research culminated in the summer of 1875 when he identified two new, distinct violet spectral lines in a sample of zinc blende (sphalerite) from the Pierrefitte mine in the Pyrenees.[11] This spectroscopic signature was the first indication of a new element.

Data Presentation: Mendeleev's Predictions vs. This compound's Properties

The profound significance of de Boisbaudran's discovery was fully realized when the properties of his newly isolated metal were compared with Mendeleev's predictions for eka-aluminum. The astonishing correlation between the theoretical and the experimental provided powerful evidence for the validity of the periodic table.

| Property | Mendeleev's Prediction for Eka-aluminum (1871) | Experimentally Determined Properties of this compound (1875) |

| Atomic Weight | Approximately 68 | 69.723 |

| Density | 5.9 g/cm³ | 5.91 g/cm³ |

| Melting Point | Low | 29.76 °C |

| Valency | 3 | 3 |

| Oxide Formula | Ea₂O₃ | Ga₂O₃ |

| Method of Discovery | Should be discovered by spectroscopy | Discovered by spectroscopy |

| Properties of the Hydroxide | Should dissolve in both acids and alkalis | This compound hydroxide is amphoteric, dissolving in both acids and alkalis |

Experimental Protocols

While the exact, step-by-step laboratory notes of Lecoq de Boisbaudran are not fully preserved, a detailed understanding of his experimental protocols can be reconstructed from his publications in Comptes Rendus and a knowledge of 19th-century chemical and analytical techniques.

Processing of Zinc Blende Ore and Spectroscopic Analysis

The initial challenge for de Boisbaudran was to extract and concentrate the new element from the zinc blende ore, in which it was present in trace amounts.

Methodology:

-

Dissolution of the Ore: A large quantity of zinc blende (initially 52 kg) was dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid). This aggressive acid mixture is capable of breaking down the zinc sulfide matrix of the ore.

-

Precipitation of Sulfides: The acidic solution was then treated with hydrogen sulfide (H₂S). This would precipitate the sulfides of elements like arsenic, copper, and lead, while leaving zinc, iron, and the sought-after eka-aluminum in solution.

-

Separation of Iron: The remaining solution was boiled to expel excess H₂S, and then treated with nitric acid to oxidize any ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). The addition of a neutralizing agent, such as zinc carbonate, would then precipitate the iron as ferric hydroxide (Fe(OH)₃), leaving the zinc and eka-aluminum in solution.

-

Fractional Precipitation: The separation of eka-aluminum from the large excess of zinc was the most challenging step. De Boisbaudran likely employed fractional precipitation with a weak base like ammonia or by carefully controlling the pH. Eka-aluminum hydroxide is less soluble than zinc hydroxide and would precipitate first under carefully controlled conditions. This process would have been repeated multiple times to achieve a sufficient concentration of the new element's hydroxide.

-

Spectroscopic Analysis: The concentrated hydroxide salt was then introduced into the flame of a Bunsen burner. The light emitted from the flame was passed through a spectroscope, which would have consisted of a slit, a prism to disperse the light, and a telescope for observation. It was through this apparatus that de Boisbaudran observed the two characteristic violet lines that signaled the presence of a new element.

Isolation of Metallic this compound by Electrolysis

Following the spectroscopic confirmation, de Boisbaudran set out to isolate the new element in its metallic form. He achieved this through the electrolysis of a solution of its hydroxide.

Methodology:

-

Preparation of the Electrolyte: The purified this compound hydroxide was dissolved in a solution of potassium hydroxide (KOH), forming a solution of potassium gallate.

-

Electrolytic Cell Setup: An electrolytic cell was constructed, likely using a platinum cathode and a platinum or carbon anode.

-

Electrolysis: A direct current was passed through the solution. At the cathode, this compound ions were reduced and deposited as metallic this compound. At the anode, oxygen gas was evolved from the oxidation of hydroxide ions.

-

Collection and Purification: The small globules of liquid this compound (due to its low melting point) were collected from the cathode. De Boisbaudran initially obtained only a few milligrams, but through processing several hundred kilograms of ore, he was able to produce several grams of the new metal.

References

- 1. On This Day - Oct 27 : Spectroscope was invented | Resource | RSC Education [edu.rsc.org]

- 2. Herman H.J. Lynge & Søn A/S [lynge.com]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. History of spectroscopy - Wikipedia [en.wikipedia.org]

- 5. mri-ga.medium.com [mri-ga.medium.com]

- 6. GMS - Qualitative Analysis [gamineral.org]

- 7. Paul-Émile (François) Lecoq de Boisbaudran (1838-1912) - el importante químico francés de la segunda mitad del siglo XIX y la primera década del siglo XX [scielo.sld.cu]

- 8. editverse.com [editverse.com]

- 9. Fraunhofer Invents the Spectroscope | Research Starters | EBSCO Research [ebsco.com]

- 10. Spectroscopy (1855-1864) | Chemistry | University of Waterloo [uwaterloo.ca]

- 11. The periodic table of chemical elements – history, nature... [degruyterbrill.com]

Unveiling the Complexity: An In-depth Technical Guide to the Phase Diagram of Gallium and Its Alloys

For Researchers, Scientists, and Drug Development Professionals

Gallium, a unique metal with a melting point just above room temperature, exhibits a remarkably complex phase behavior, both in its pure form and when alloyed with other elements. This technical guide provides a comprehensive exploration of the phase diagram of this compound and its alloys, presenting key quantitative data, detailed experimental protocols for phase analysis, and visualizations of phase transitions and experimental workflows. This information is crucial for researchers in materials science, physics, and chemistry, as well as for professionals in drug development who may utilize this compound-based compounds.

The Intricate Phase Diagram of Pure this compound

Pure this compound is known for its rich polymorphism, featuring a variety of stable and metastable solid phases under different conditions of temperature and pressure. The stable phase at ambient conditions is α-Ga, which has an unusual orthorhombic crystal structure.[1][2] This complexity arises from the coexistence of metallic and covalent bonding characteristics within its crystal lattice.[1]

Crystalline Phases of Pure this compound

This compound can exist in several crystalline forms, each with distinct structural properties. The key phases and their crystallographic data are summarized in the table below.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Notes |

| α-Ga | Orthorhombic | Cmce | a = 4.5186, b = 7.6570, c = 4.5256 | Stable at ambient pressure.[3][4] |

| β-Ga | Monoclinic | C2/c | a = 10.92, b = 8.35, c = 8.12, β = 138.8° | Metastable phase.[1] |

| γ-Ga | Orthorhombic | Pmma | a = 11.08, b = 11.08, c = 10.96 | Metastable phase. |

| δ-Ga | Rhombohedral | R-3m | a = 7.73, α = 54.5° | Metastable phase. |

| ε-Ga | Tetragonal | I4/mmm | a = 5.82, c = 10.12 | Metastable phase. |

| Ga-II | Orthorhombic | Cmcm | a = 2.82, b = 8.16, c = 3.17 | High-pressure stable phase.[1] |

| Ga-III | Tetragonal | I-42d | a = 6.41, c = 7.02 | High-pressure stable phase. |

Phase Behavior of this compound Alloys

This compound readily forms alloys with a wide range of metals, often resulting in low-melting-point eutectics. These alloys are of significant interest for various applications, from liquid metal coolants to solder materials. This section explores the phase diagrams of several key binary and ternary this compound alloy systems.

Binary this compound Alloys

The addition of a second element to this compound can significantly alter its melting behavior and solid-state phases. The table below summarizes the eutectic data for several important binary this compound alloys.

| Alloy System | Eutectic Composition (wt. %) | Eutectic Temperature (°C) | Intermetallic Compounds/Notes |

| Ga-In | 24.5% In | 15.7 | No stable intermetallic compounds. |

| Ga-Sn | 8.5% Sn | 20.5 | Simple eutectic system. |

| Ga-Zn | 4.0% Zn | 25.0 | Simple eutectic system. |

| Ga-Al | 1.0% Al | 26.6 | Simple eutectic system.[5] |

| Ga-Bi | ~1.5% Bi | 221.5 | Monotectic system with a miscibility gap in the liquid phase.[6][7] |

| Ga-Au | 0.002% Au | 29.8 | Forms several intermetallic compounds (e.g., AuGa, AuGa2).[8][9] |

| Ga-Sb | 0.03% Sb | 29.7 | Forms the semiconductor compound GaSb.[10][11] |

Ternary this compound Alloys

Ternary alloys of this compound are particularly known for their very low melting points. The Ga-In-Sn and Ga-In-Zn systems are notable examples.

| Alloy System | Eutectic Composition (wt. %) | Eutectic Temperature (°C) |

| Ga-In-Sn | 62.5% Ga, 21.5% In, 16% Sn | 10.7 |

| Ga-In-Zn | 94.5% Ga, 5% In, 0.5% Zn | 15.0 |

Experimental Protocols for Phase Diagram Determination

The accurate determination of phase diagrams requires a combination of experimental techniques. The following sections detail the methodologies for key experiments used in the study of this compound and its alloys.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining transition temperatures (melting, crystallization, and solid-state transitions).

Methodology:

-

Sample Preparation:

-

Precisely weigh 5-10 mg of the this compound or this compound alloy sample into an aluminum or copper DSC pan. For reactive alloys, especially at higher temperatures, inert crucible materials like graphite or alumina, or even sealed pans, should be used to prevent reactions with the pan.[12]

-

Ensure the sample is in good thermal contact with the bottom of the pan. For solid samples, a flat surface is ideal. For liquid samples at room temperature, care should be taken during transfer.

-

An empty, sealed pan of the same type is used as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidation.

-

Heating and Cooling Program:

-

Equilibrate the sample at a temperature below the expected lowest transition temperature (e.g., -50 °C for low-melting alloys).

-

Ramp the temperature up to a point well above the highest expected transition temperature at a controlled rate (e.g., 5-10 °C/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and homogenization.

-

Cool the sample back to the starting temperature at the same controlled rate.

-

It is often useful to perform a second heating and cooling cycle to ensure the thermal history of the sample is consistent.[13]

-

-

-

Data Analysis:

-

The onset temperature of an endothermic peak on heating corresponds to the melting point or solidus temperature.

-

The peak temperature of an exothermic peak on cooling corresponds to the crystallization temperature or liquidus temperature. Note that this compound and its alloys can exhibit significant supercooling, so the crystallization temperature on cooling may be much lower than the equilibrium melting temperature.[13]

-

Changes in the baseline of the DSC curve can indicate solid-state phase transitions.

-

X-ray Diffraction (XRD)

XRD is essential for identifying the crystal structures of the different solid phases present in a sample at various temperatures.

Methodology:

-

Sample Preparation:

-

For room temperature analysis, a small amount of the solid alloy is ground into a fine powder to ensure random orientation of the crystallites.

-

The powder is then mounted on a sample holder.

-

For in-situ high-temperature XRD, a small, solid sample is placed on a high-temperature stage within the XRD chamber. The chamber is typically evacuated or filled with an inert gas.

-

For high-pressure XRD, the sample is loaded into a gasket within a diamond anvil cell (DAC).[14][15] A pressure-transmitting medium (e.g., a silicone oil or a gas like argon) is often used to ensure hydrostatic pressure. A pressure calibrant (e.g., ruby fluorescence) is also included.[16]

-

-

XRD Data Acquisition:

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

The 2θ range is scanned to cover the expected diffraction peaks of the phases of interest.

-

For high-pressure studies, synchrotron radiation is often used due to its high brightness, which is necessary to obtain a good signal from the small sample volume in the DAC.[14]

-

-

Data Analysis:

-

The positions and relative intensities of the diffraction peaks in the resulting pattern are compared to a database of known crystal structures (e.g., the Powder Diffraction File from the ICDD) to identify the phases present in the sample.[17]

-

The lattice parameters of the identified phases can be refined from the peak positions.

-

By performing XRD at different temperatures or pressures, the phase transformation temperatures and pressures can be determined.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. webqc.org [webqc.org]

- 4. periodic-table.org [periodic-table.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. computherm.com [computherm.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. High Pressure X-Ray Crystallography With the Diamond Cell at NIST/NBS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MyScope [myscope.training]

An In-depth Technical Guide to the Fundamental Interactions of Liquid Gallium with Other Metals

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interactions between liquid gallium and various metals. The information presented herein is intended to serve as a foundational resource for professionals in research, materials science, and drug development, facilitating a deeper understanding of the chemical and physical phenomena that govern these interactions. This document summarizes key quantitative data in structured tables, details essential experimental protocols, and provides visual representations of critical processes and relationships.

Solubility of Metals in Liquid this compound

Liquid this compound is a potent solvent for many metals, a characteristic that is fundamental to its application in alloy formation and as a reaction medium.[1] The solubility of a given metal in liquid this compound is temperature-dependent, generally increasing with temperature.

Table 1: Solubility of Various Metals in Liquid this compound at Different Temperatures

| Metal | Temperature (°C) | Solubility (at. %) |

| Nickel (Ni) | 400 | 0.59[2][3] |

| 500 | 1.35[2][3] | |

| Iron (Fe) | 400 | 1.9 x 10⁻²[2][3] |

| 500 | 0.11[2][3] | |

| Chromium (Cr) | 400 | 1.2 x 10⁻²[2][3] |

| 500 | 4.9 x 10⁻²[2][3] | |

| Titanium (Ti) | 250 | < 0.01[2] |

| 400 | 9.5 x 10⁻³[2][3] | |

| 500 | 3.9 x 10⁻²[2][3] | |

| Molybdenum (Mo) | 400 | 5.0 x 10⁻³[2][3] |

| 500 | 1.9 x 10⁻²[2][3] | |

| Copper (Cu) | 500-700 | 15.0 - 28.0[3] |

| Calcium (Ca) | 500-700 | 0.62 - 1.7[3] |

| Scandium (Sc) | 623-973 | 3.5 x 10⁻³ - 0.20[3] |

| Germanium (Ge) | 400-600 | 8.9 - 19.8[3] |

| Vanadium (V) | 600-800 | 2.0 x 10⁻³ - 1.0 x 10⁻²[3] |

| Manganese (Mn) | 500-700 | 0.40 - 2.3[3] |

| Cobalt (Co) | 500-700 | 7.8 x 10⁻² - 0.31[3] |

Alloy Formation and Intermetallic Compounds

This compound readily forms alloys with a wide array of metals, leading to materials with tailored melting points, and unique physical and chemical properties. These alloys can be simple binary systems or more complex ternary and quaternary compositions. A significant aspect of this compound's interaction with other metals is the formation of intermetallic compounds (IMCs), which are distinct solid phases with ordered crystal structures.

Eutectic Alloys

The formation of eutectic alloys, which have a lower melting point than their constituent metals, is a key feature of this compound's interactions. This property is exploited to create alloys that are liquid at or near room temperature.

Table 2: Melting Points of Common this compound-Based Eutectic Alloys

| Alloy System | Composition (wt. %) | Melting Point (°C) |

| Ga-In | Eutectic | 15.5[4][5] |

| Ga-In-Sn (Galinstan) | ~68.5 Ga, 21.5 In, 10 Sn | ~11[4][5] |

| Ga-Sn | 8% Sn | 20[6] |

| Ga-Zn | 5% Zn | 25[6] |

| Ga-Al | Eutectic | 26.6 |

| Ga-In-Sn-Zn | (Ga₈₀In₁₀Sn₁₀)₉₇Zn₃ | 8.2[1] |

Intermetallic Compound (IMC) Formation

The reaction between liquid this compound and solid metals often results in the formation of distinct intermetallic compound layers at the interface. For instance, the interaction between liquid this compound and solid nickel leads to the formation of Ga₇Ni₃ and other GaₓNi phases.[7] Similarly, reactions with copper can produce CuGa₂ and Cu₉Ga₄.

Wetting Behavior and Contact Angle

The ability of liquid this compound to wet a solid metal surface is crucial for forming stable interfaces and is a prerequisite for many of its applications. Wetting is quantified by the contact angle of a liquid droplet on a solid surface. A lower contact angle indicates better wetting. The wetting behavior of this compound is significantly influenced by the presence of a native oxide layer on its surface.[8]

Table 3: Contact Angle of this compound and its Alloys on Various Metal Substrates

| Liquid Metal | Substrate | Contact Angle (°) | Notes |

| EGaIn | Flat Copper | < 20 | In the presence of HCl vapor to remove oxide.[5] |

| EGaIn | Copper Film on PDMS | 19 - 79.5 | Varies with Cu film deposition pressure.[9] |

| GaInSn | Gold Film on PDMS | 27 | Reduced from 130° on bare PDMS.[9] |

| EGaIn | Si Wafer in Polar Solvents | > 140 (advancing) | Oxide skin ruptures during advancement.[8][10] |

| EGaIn | Si Wafer in Non-Polar Solvents | > 140 (advancing) | Oxide skin ruptures during advancement.[8][10] |

Liquid Metal Embrittlement (LME)

Liquid metal embrittlement is a phenomenon where a solid metal loses its ductility and becomes brittle when in contact with a liquid metal. This compound is a known embrittling agent for several metals, most notably aluminum and some steels.[11][12] The liquid metal atoms penetrate the grain boundaries of the solid metal, weakening the bonds between grains and leading to premature failure under stress.

Experimental Protocols

Measurement of Metal Solubility in Liquid this compound

This protocol outlines a general procedure for determining the solubility of a metal in liquid this compound using an isothermal saturation and filtration method.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Imbibition-induced selective wetting of liquid metal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low Melting this compound Alloys - 911Metallurgist [911metallurgist.com]

- 7. Formation and Growth of Intermetallic Compounds during Reactions between Liquid this compound and Solid Nickel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. way.nimte.ac.cn [way.nimte.ac.cn]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Experimental Study on Liquid Metal Embrittlement of Al-Zn-Mg Aluminum Alloy (7075): From Macromechanical Property Experiment to Microscopic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

gallium's role in the development of novel semiconductor materials

An In-depth Technical Guide to Gallium's Role in the Development of Novel Semiconductor Materials

Executive Summary

For decades, silicon has been the cornerstone of the semiconductor industry. However, the escalating demands for higher power, increased frequency, and greater efficiency in modern electronics are pushing silicon to its physical limits. This has catalyzed the exploration and adoption of novel semiconductor materials, with compounds based on the element this compound (Ga) emerging as frontrunners. This compound-based semiconductors, such as this compound Nitride (GaN), this compound Arsenide (GaAs), and the emerging this compound Oxide (Ga₂O₃), offer superior material properties that enable significant advancements in optoelectronics, power electronics, and high-frequency applications. This whitepaper provides a technical overview of the pivotal role of this compound in these materials, detailing their properties, synthesis protocols, and fabrication workflows, and mapping their characteristics to key technological applications.

Introduction: Beyond Silicon

The remarkable success of silicon (Si) is due to its abundance, low cost, and well-established manufacturing processes. However, its relatively narrow bandgap (~1.1 eV) and lower critical electric field limit its performance in high-power and high-frequency domains. Wide-bandgap (WBG) and ultra-wide-bandgap (UWBG) semiconductors are essential for the next generation of electronic devices.[1] this compound, when compounded with elements from Group V (like Nitrogen or Arsenic) or Group VI (like Oxygen), forms semiconductors with significantly wider bandgaps and other advantageous properties, positioning them as critical materials for future technological innovation.[2]

Key this compound-Based Semiconductor Materials

This compound Nitride (GaN)

A wide-bandgap semiconductor with a bandgap of approximately 3.4 eV, GaN has become a prominent material for a new class of high-performance devices.[1][3] Its ability to withstand larger electric fields in a smaller form factor allows for the creation of devices that are faster, more efficient, and more compact than their silicon counterparts.[1][4] GaN's high electron mobility and thermal stability make it ideal for high-frequency power amplifiers, high-brightness light-emitting diodes (LEDs), and laser diodes.[5][6] The transition to GaN technology also promises significant reductions in energy consumption and carbon emissions, particularly in applications like data centers and power supplies.[1][4]

This compound Arsenide (GaAs)

This compound Arsenide is a direct bandgap III-V semiconductor known for its exceptionally high electron mobility and saturation velocity compared to silicon.[7][8] These properties allow GaAs transistors to operate at frequencies exceeding 250 GHz, making the material indispensable for radio frequency (RF) and microwave applications, including mobile phones, satellite communications, and radar systems.[7][9] As a direct bandgap material, GaAs is highly efficient at emitting light, which is why it is widely used in the manufacturing of infrared LEDs, laser diodes, and high-efficiency solar cells.[8][10]

This compound Oxide (Ga₂O₃)

This compound Oxide is an emerging ultra-wide-bandgap (UWBG) semiconductor with a bandgap of ~4.8 eV.[11] This exceptionally wide bandgap suggests a theoretical performance that could surpass both GaN and SiC in high-power applications.[12] The most stable polymorph, β-Ga₂O₃, can be grown in bulk from a melt, which could significantly lower manufacturing costs compared to GaN.[13][14] While challenges such as lower thermal conductivity remain, Ga₂O₃ shows immense promise for next-generation high-voltage power electronics, deep-ultraviolet photodetectors, and gas sensors.[13][15]

Ternary Alloys: Indium this compound Arsenide (InGaAs)

Indium this compound Arsenide is a ternary alloy of Indium Arsenide (InAs) and this compound Arsenide (GaAs).[16] By adjusting the ratio of indium to this compound, the material's bandgap can be precisely tuned, a process known as bandgap engineering.[17] The composition In₀.₅₃Ga₀.₄₇As is of significant technological importance as it can be grown lattice-matched to Indium Phosphide (InP) substrates.[16] This specific alloy possesses a favorable bandgap of 0.75 eV and high electron mobility, making it a material of choice for photodetectors used in optical fiber telecommunications and for high-speed transistors.[16][18]

Comparative Analysis of Material Properties

The distinct advantages of this compound-based semiconductors over silicon are evident when comparing their fundamental physical properties. The following table summarizes key quantitative data for these materials.

| Property | Silicon (Si) | This compound Arsenide (GaAs) | This compound Nitride (GaN) | β-Gallium Oxide (β-Ga₂O₃) | In₀.₅₃Ga₀.₄₇As |

| Bandgap (eV) | 1.12 | 1.42[8] | 3.4[1][3] | 4.7 - 4.9[19] | 0.75[16] |

| Bandgap Type | Indirect | Direct[8] | Direct[3] | Direct | Direct |

| Electron Mobility (cm²/V·s) | 1400 | ≤ 8500[8] | 1500[3] | ~100-150 | ~10,000[16] |

| Critical Electric Field (MV/cm) | 0.3 | 0.4 | 3.3 | 8.0 | ~0.5 |

| Thermal Conductivity (W/cm·K) | 1.5 | 0.56[9] | 1.3[3] | 0.1 - 0.3 | ~0.05 |

Experimental Protocols

The fabrication of high-quality this compound-based semiconductor devices relies on precise control over the growth of crystalline thin films, a process known as epitaxy.

Synthesis and Epitaxial Growth

MOCVD is a dominant technique for manufacturing III-V compound semiconductors, especially GaN.[20] It offers advantages such as high growth rates, excellent reproducibility, and scalability for mass production.[21]

Detailed Methodology:

-

Substrate Preparation: A substrate wafer (e.g., sapphire, silicon carbide, or silicon) is loaded into the MOCVD reactor chamber. The substrate is heated to a high temperature to clean its surface.

-

Precursor Delivery: Metal-organic precursors, such as Trimethylthis compound (TMGa) or Triethylthis compound (TEGa) for the this compound source, and a hydride gas like ammonia (NH₃) for the nitrogen source, are used.[22] These precursors are transported into the reactor chamber by a carrier gas, typically hydrogen (H₂) or nitrogen (N₂).[21]

-

Chemical Reaction and Deposition: Inside the reactor, the substrate is heated to temperatures between 400°C and 1300°C.[20] The high temperature causes the precursor gases to decompose near the hot substrate surface. The resulting this compound and nitrogen atoms deposit onto the substrate, forming a single-crystal GaN thin film layer by layer.[20]

-

Doping: To create n-type or p-type semiconductor layers, dopant gases are introduced during the growth process. Silicon (using silane) is a common n-type dopant, while Magnesium (using Bis(cyclopentadienyl)magnesium) is used for p-type doping.[3]

-

Cool-down and Removal: After the desired film thickness is achieved, the precursor flow is stopped, and the wafer is cooled down in a controlled environment before being removed from the reactor.

MBE is an ultra-high vacuum (UHV) evaporation technique that allows for the growth of very high-purity crystalline layers with atomic-level precision. It is widely used for growing high-quality GaAs.[23]

Detailed Methodology:

-

Substrate Preparation: A substrate, typically made of GaAs, is loaded into the UHV chamber and heated to around 600°C to remove any surface contaminants, creating a clean surface for deposition.[23]

-

Source Evaporation: Ultra-pure elemental sources of this compound and arsenic are heated in separate effusion cells. This generates molecular or atomic beams of the elements.

-

Deposition: The beams are directed towards the heated substrate. Shutters in front of the effusion cells allow for precise, near-instantaneous control over the beams, enabling the growth of layers with monolayer control. The atoms adsorb onto the substrate surface and organize into a crystalline lattice.

-

In-situ Monitoring: The growth process is often monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides information about the surface structure and growth rate.[24]

-

Heterostructure Formation: The precise control afforded by MBE is ideal for growing complex heterostructures, such as quantum wells, by opening and closing the shutters of different source materials in sequence.

Material Characterization Techniques

Once synthesized, the structural, electrical, and optical properties of the semiconductor materials must be thoroughly evaluated. A suite of characterization techniques is employed for this purpose.[25][26]

-

X-Ray Diffraction (XRD): Used to determine the crystal structure, lattice parameters, and crystalline quality of the grown films.[26]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the material's surface morphology and topography.[27]

-

Transmission Electron Microscopy (TEM): Allows for imaging of the crystal structure at the atomic level, enabling the identification of defects like dislocations.[26]

-

Photoluminescence (PL) Spectroscopy: An optical technique used to determine the bandgap energy and identify impurity levels within the semiconductor.[25]

-

Hall Effect Measurement: An electrical characterization method used to determine the carrier concentration (doping level), carrier type (n-type or p-type), and carrier mobility.

Fabrication Workflows and Application Pathways

The translation of novel semiconductor materials into functional devices involves a series of complex processes. The unique properties of each this compound-based material dictate its most suitable applications.

Caption: A generalized workflow for fabricating semiconductor devices.

Caption: Workflow diagram illustrating the MOCVD process for GaN.

Caption: Mapping material properties to their primary applications.

Conclusion and Future Outlook

This compound is at the heart of a revolution in semiconductor technology. Materials like GaN and GaAs are already enabling technologies that were not feasible with silicon, from energy-efficient power grids and electric vehicles to 5G communications and brilliant LED displays.[4][10][28] The continued development of these materials, along with research into emerging compounds like Ga₂O₃, promises further breakthroughs.[2] Future research will focus on overcoming existing challenges, such as reducing defect densities in GaN, lowering the cost of GaAs substrates, and improving the thermal management of Ga₂O₃ devices.[13][28] As these challenges are addressed, this compound-based semiconductors will undoubtedly play an even more significant role in advancing science and technology.[5]

References

- 1. This compound Nitride Semiconductors Summary | Advanced PCB Design Blog | Cadence [resources.pcb.cadence.com]

- 2. UNLOCKING POTENTIAL: THE SIGNIFICANCE OF this compound IN SEMICONDUCTOR INDUSTRY - Cornell Brooks Public Policy [publicpolicy.cornell.edu]

- 3. This compound nitride - Wikipedia [en.wikipedia.org]

- 4. navitassemi.com [navitassemi.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. What Are the Applications of this compound Arsenide Semiconductors? | Wafer World [waferworld.com]

- 8. azom.com [azom.com]

- 9. This compound arsenide - Wikipedia [en.wikipedia.org]

- 10. This compound Arsenide (GaAs) Overview - AnySilicon [anysilicon.com]

- 11. wseas.com [wseas.com]

- 12. Could this compound oxide be a major player in next-generation power semiconductor devices? – NIMSNOW [nimsnow.nims.go.jp]

- 13. Advances in the Semiconductor Industry with this compound Oxide [eag.com]

- 14. This compound Oxide Helps Power the Future [intelliwings.com]

- 15. researchgate.net [researchgate.net]

- 16. Indium this compound arsenide - Wikipedia [en.wikipedia.org]

- 17. photonics.com [photonics.com]

- 18. Indium_gallium_arsenide [chemeurope.com]

- 19. This compound(III) oxide - Wikipedia [en.wikipedia.org]

- 20. AIXTRON Technologies: MOCVD :: AIXTRON [aixtron.com]

- 21. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 22. researchgate.net [researchgate.net]

- 23. fastercapital.com [fastercapital.com]

- 24. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 25. Semiconductor characterization techniques - Wikipedia [en.wikipedia.org]

- 26. Characterization Techniques for Semiconductor Materials and Device, 5 credits – Faculty of Science and Technology – Staff – Uppsala University [uu.se]

- 27. ossila.com [ossila.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Terrain of Gallium Compounds: An In-depth Technical Guide to Toxicological and Safety Data for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological and safety data for gallium compounds frequently utilized in laboratory settings. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary for safe handling, risk assessment, and informed experimental design. This document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes the core signaling pathways associated with this compound compound toxicity.

Section 1: Quantitative Toxicological Data

The acute toxicity of various this compound compounds has been evaluated through numerous studies. The following tables summarize key quantitative data, providing a comparative overview of their relative toxicities. It is important to note that the toxicity of this compound compounds can be significantly influenced by the route of administration and the specific counter-ion or ligand.

Table 1: Acute Oral Toxicity Data for Select this compound Compounds

| Compound | Animal Model | LD50 (Median Lethal Dose) | Reference |

| This compound (III) Nitrate | Rat | 4,360 mg/kg | [1] |

| This compound (III) Oxide | Rat | > 10,000 mg/kg | [1] |

| This compound Arsenide | Rat | 10 - 1000 mg/kg (oral) | [2] |

Table 2: Acute Intraperitoneal and Intravenous Toxicity Data for this compound Compounds

| Compound | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Reference |

| This compound (III) Acetate | - | Intraperitoneal | High Toxicity | [3] |

| This compound (III) Citrate | - | Intraperitoneal | High Toxicity | [3] |

| This compound (III) Chloride | - | Intraperitoneal | High Toxicity | [3] |

| This compound Arsenide | Mouse | Intraperitoneal | 4,700 mg/kg |

Table 3: Aquatic Toxicity Data

| Compound | Organism | 96-hour LC50 (Median Lethal Concentration) | Reference |

| This compound | Freshwater Swamp Shrimp (Macrobrachium nipponense) | 2.7742 mg/L | [4] |

Section 2: Experimental Protocols for Toxicity Assessment

Standardized protocols are crucial for the reliable assessment of the toxicological properties of chemical compounds. The following sections detail the methodologies for key in vivo and in vitro toxicity assays relevant to this compound compounds.

In Vivo Acute Oral Toxicity Testing (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[5][6]

Objective: To determine the dose of a substance that causes evident toxicity or mortality.

Animal Model: Typically, rats of a single sex (usually females) are used.[6]

Procedure:

-

Sighting Study: An initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on existing data, with the aim of producing some signs of toxicity without mortality.[6]

-

Dosing: A single dose of the test substance (e.g., this compound nitrate dissolved in a suitable vehicle) is administered to a group of at least five animals by gavage.[6] Animals are fasted prior to dosing.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

-

Stepwise Dosing: Depending on the outcome (mortality or evident toxicity), further groups of animals may be dosed at higher or lower fixed doses until the dose causing evident toxicity or death is identified.[6]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[8]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-100,000 cells/well) and incubate overnight to allow for attachment.[11]

-

Compound Treatment: Expose the cells to various concentrations of the this compound compound for a defined period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The results are used to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay

This assay is another method to assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[1][3]

Principle: Damage to the cell or lysosomal membranes caused by a toxic substance leads to a decreased uptake and binding of neutral red.[1]

Procedure:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the this compound compound.[3]

-

Neutral Red Incubation: After the treatment period, the medium is replaced with a medium containing neutral red, and the plate is incubated for 1-4 hours.[3]

-

Washing and Dye Extraction: The cells are washed to remove excess dye, and then a destain solution (e.g., a mixture of ethanol and acetic acid) is added to extract the dye from the viable cells.[3]

-

Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm.[3] A decrease in absorbance indicates cytotoxicity.

Assessment of Apoptosis: Caspase Activation by Western Blot

Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. Western blotting can be used to detect the cleavage and activation of specific caspases, such as caspase-3.[2][12]

Procedure:

-

Protein Extraction: After treating cells with the this compound compound, lyse the cells to extract total protein.[13]

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3).[13]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[13]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band corresponding to the molecular weight of the cleaved caspase indicates apoptosis.[13]

Section 3: Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound compounds is multifaceted and involves several key cellular processes. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by this compound.

Interference with Iron Metabolism

This compound (Ga³⁺) closely mimics ferric iron (Fe³⁺) in its physicochemical properties, allowing it to interfere with iron metabolism, a process critical for cell proliferation and survival.[4][14][15]

Caption: this compound's interference with cellular iron uptake and utilization.

Induction of Oxidative Stress

This compound compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Caption: this compound-induced reactive oxygen species (ROS) production and cellular response.

Apoptosis Signaling Pathway

A primary mechanism of this compound-induced cell death is the activation of the intrinsic (mitochondrial) pathway of apoptosis.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 3. qualitybiological.com [qualitybiological.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. This compound Disrupts Iron Metabolism of Mycobacteria Residing within Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Uncouples Iron Metabolism to Enhance Glioblastoma Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

potential of gallium-based liquid metals in futuristic technologies

An In-depth Technical Guide to the Potential of Gallium-Based Liquid Metals in Futuristic Technologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Ga) and its alloys represent a class of materials known as room-temperature liquid metals (LMs), which possess a unique combination of metallic and fluidic properties.[1][2] Unlike mercury, this compound-based LMs exhibit low toxicity and negligible vapor pressure, making them suitable for a wide array of applications, particularly in bioelectronics and medicine.[1][3][4] These materials are typically liquid at or near room temperature and combine high electrical and thermal conductivity with the deformability and softness of a fluid.[2] This guide provides a comprehensive overview of the core properties, key applications, and experimental methodologies related to this compound-based LMs, with a focus on their potential in flexible electronics, soft robotics, advanced catalysis, and pharmaceutical development.

Core Properties of this compound-Based Liquid Metals

The most commonly utilized this compound-based LMs are eutectic this compound-indium (EGaIn) and this compound-indium-tin (Galinstan).[5][6] Their distinct physical and chemical properties are central to their functionality. A key characteristic is the spontaneous formation of a thin, self-healing this compound oxide layer on their surface when exposed to air.[7][8] This layer allows the liquid metal to be patterned into stable, non-spherical shapes, a critical feature for fabricating electronic components.[7]

Data Presentation: Physical Properties

The quantitative properties of pure this compound and its most common alloys are summarized below for comparison.

| Property | This compound (Ga) | EGaIn (75.5% Ga, 24.5% In) | Galinstan (67% Ga, 20.5% In, 12.5% Sn) |

| Melting Point | ~29.8 °C[2] | ~15.7 °C[9] | ~11 °C[10] |

| Density | ~5.91 g/cm³ (solid) | ~6.25 g/cm³[9] | ~6.44 g/cm³ |

| Electrical Conductivity | ~3.8 x 10⁶ S/m (liquid)[11] | ~3.4 x 10⁶ S/m[9] | ~3.46 x 10⁶ S/m[6] |

| Thermal Conductivity | ~28.7 W/(m·K)[12] | ~26.6 W/(m·K)[9] | ~16.5 W/(m·K)[6] |

| Viscosity | ~1.9 mPa·s | ~1.7-2.0 mPa·s[9] | ~2.4 mPa·s |

| Surface Tension | ~0.7 N/m | ~0.624 N/m[9] | ~0.718 N/m[6] |

Applications in Futuristic Technologies

The unique properties of Ga-based LMs enable their use in several cutting-edge fields.

Flexible Electronics and Soft Robotics

The combination of metallic conductivity and fluidity makes Ga-based LMs ideal for creating flexible and stretchable electronic components that can deform without failing.[2][13] Applications include self-healing circuits, stretchable antennas, and soft sensors integrated into wearable devices and soft robotics.[6][9][14] In soft robotics, these metals can be used to create deformable actuators and reconfigurable circuits, allowing robots to change shape and function.[14][15][16]

Advanced Catalysis

Ga-based LMs can serve as a solvent for other catalytically active metals, creating single-atom catalysts within a liquid matrix.[17][18] This configuration offers significant advantages over traditional solid catalysts. The liquid nature allows for the continuous regeneration of active sites, preventing deactivation from coking and extending the catalyst's lifetime.[17][19] These catalysts have shown high selectivity and efficiency in important industrial reactions, including CO₂ hydrogenation to methanol and alkane dehydrogenation, often at lower temperatures than conventional methods.[17][18][20]